molecular formula C11H11NO3S B13866055 Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate

Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B13866055
M. Wt: 237.28 g/mol
InChI Key: HRFOJRTZYZTBIX-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the furan ring, a five-membered aromatic ring with one oxygen atom, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, makes this compound particularly intriguing for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol then yields the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining high yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The biological activity of ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is primarily due to its ability to interact with various molecular targets. The furan and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by binding to key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1

Uniqueness

Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of furan and thiazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. The presence of both oxygen and sulfur atoms in the rings also contributes to its unique reactivity and binding properties.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-14-11(13)9-10(16-7(2)12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3

InChI Key

HRFOJRTZYZTBIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C2=CC=CO2

Origin of Product

United States

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